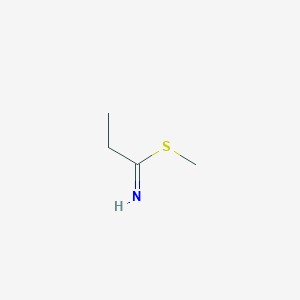
Propanimidothioic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido propanimidotioico, éster metílico es un compuesto orgánico que pertenece a la clase de los ésteres. Los ésteres se caracterizan por sus agradables olores y se utilizan a menudo en perfumes y aromatizantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido propanimidotioico, éster metílico puede sintetizarse mediante la esterificación del ácido propanimidotioico con metanol. La reacción suele implicar el uso de un catalizador, como el ácido sulfúrico, para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa del ácido al éster.
Métodos de producción industrial
En un entorno industrial, la producción de ácido propanimidotioico, éster metílico se puede lograr mediante un proceso de esterificación continuo. Esto implica el uso de reactores a gran escala donde los reactivos se alimentan continuamente y el producto se elimina continuamente. El uso de catalizadores y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido propanimidotioico, éster metílico se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el éster en su alcohol correspondiente.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo éster por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido propanimidotioico, éster metílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: Se ha investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual el ácido propanimidotioico, éster metílico ejerce sus efectos implica su interacción con objetivos moleculares específicos. El grupo éster puede sufrir hidrólisis para liberar la forma ácida activa, que luego puede interactuar con varias enzimas y receptores en los sistemas biológicos. Las vías moleculares exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Acetato de metilo: Otro éster con propiedades químicas similares pero diferentes aplicaciones.
Acetato de etilo: Ampliamente utilizado como solvente en varios procesos industriales.
Butirato de metilo: Conocido por su olor afrutado y utilizado en aromatizantes y fragancias.
Unicidad
El ácido propanimidotioico, éster metílico es único debido a su estructura química específica, que imparte una reactividad y posibles aplicaciones distintas. Su capacidad para sufrir diversas reacciones químicas y su posible actividad biológica lo convierten en un compuesto valioso en la investigación y la industria.
Propiedades
Número CAS |
630127-97-8 |
|---|---|
Fórmula molecular |
C4H9NS |
Peso molecular |
103.19 g/mol |
Nombre IUPAC |
methyl propanimidothioate |
InChI |
InChI=1S/C4H9NS/c1-3-4(5)6-2/h5H,3H2,1-2H3 |
Clave InChI |
WSDUOQZGIBCGON-UHFFFAOYSA-N |
SMILES canónico |
CCC(=N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
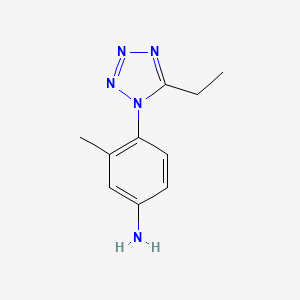
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
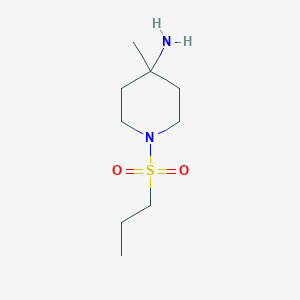
![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
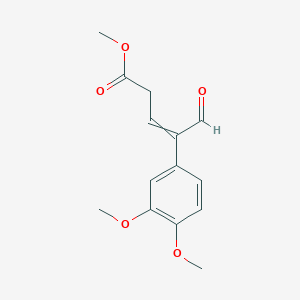
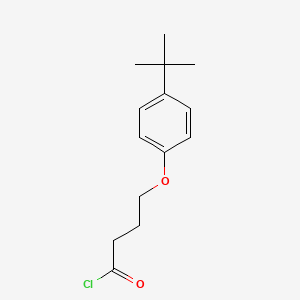
propanedinitrile](/img/structure/B12593916.png)
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
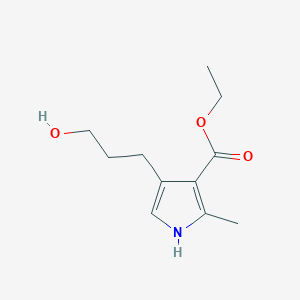
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
